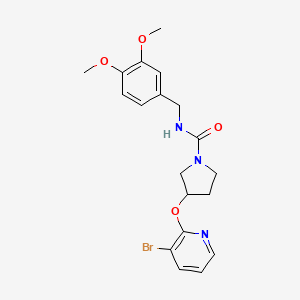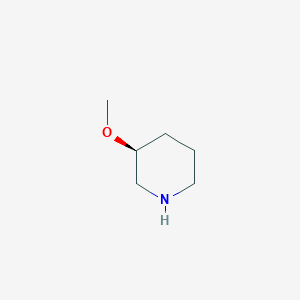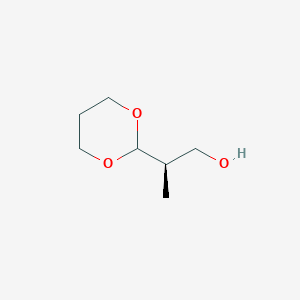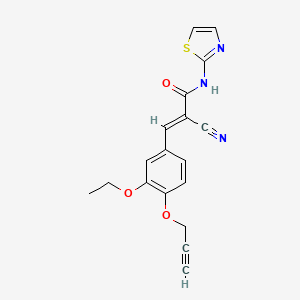
3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide is a chemical compound that has been synthesized for scientific research purposes. The compound has gained significant attention due to its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Non-linear Optical Properties and Molecular Docking Analyses
The compound has been explored in the synthesis and characterization of structurally similar compounds with potential non-linear optical (NLO) properties. These properties are significant in fields like photonics and telecommunications. Additionally, molecular docking analyses of similar compounds have shown interactions with the colchicine binding site of tubulin, indicating potential inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Antibacterial Activity
Compounds with structural resemblance have been synthesized and shown to possess notable antibacterial activity. These findings are significant in the development of new antibacterial agents, especially considering the growing issue of antibiotic resistance (Egawa et al., 1984).
Crystal Structure Analysis
Understanding the crystal structure of chemically related compounds is essential for the development of new materials with desired physical and chemical properties. Such analyses provide insights into molecular interactions and stability, which are crucial in drug design and material science (Anuradha et al., 2014).
Synthesis of Acyclic Pyridine C-Nucleosides
Research has been conducted on the synthesis of acyclic pyridine C-nucleosides using similar compounds. These nucleosides are explored for their potential biological activities, including antiviral and anticancer properties (Hemel et al., 1994).
Antidopaminergic Properties and Potential Antipsychotic Agents
Studies have shown that structurally similar compounds exhibit antidopaminergic properties, indicating potential as antipsychotic agents. This research is vital in the development of new treatments for psychiatric disorders (Högberg et al., 1990).
Synthesis of Thio-Substituted Ethyl Nicotinate Derivatives
Research on the synthesis of thio-substituted ethyl nicotinate derivatives using related compounds has been conducted. These derivatives are studied for their antimicrobial activities, contributing to the search for new antimicrobial agents (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4/c1-25-16-6-5-13(10-17(16)26-2)11-22-19(24)23-9-7-14(12-23)27-18-15(20)4-3-8-21-18/h3-6,8,10,14H,7,9,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDIOHUOOFYMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2690282.png)







![(3aS,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione](/img/no-structure.png)

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2690296.png)


![Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B2690305.png)